2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-hydroxyethyl)acetamide
Description
2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-hydroxyethyl)acetamide is a quinazolinone-derived compound characterized by a 6,7-dimethoxy-substituted quinazolinone core linked to an acetamide group with a 2-hydroxyethyl side chain. Quinazolinones are heterocyclic compounds known for diverse pharmacological activities, including anticonvulsant, anticancer, and antioxidant properties.
Properties
IUPAC Name |
2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(2-hydroxyethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5/c1-21-11-5-9-10(6-12(11)22-2)16-8-17(14(9)20)7-13(19)15-3-4-18/h5-6,8,18H,3-4,7H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHVZRYZORKEKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
This section compares the target compound with structurally and functionally related quinazolinone derivatives, coumarin-based analogs, and other heterocyclic acetamides.
Structural and Functional Analogues
a. Quinazolinone-Based Acetamides
Key Observations :
- The 2-hydroxyethyl group in the target compound distinguishes it from chloro- or aryl-substituted analogs, likely improving aqueous solubility and reducing toxicity.
b. Coumarin-Based Acetamides
Key Observations :
- Coumarin derivatives generally exhibit stronger antioxidant activity due to their conjugated systems, whereas quinazolinones may offer better CNS-targeted effects.
Spectral Data :
- IR: Expected peaks for the target compound include ~1670 cm⁻¹ (C=O, quinazolinone), ~3300 cm⁻¹ (N-H/O-H), and ~1280 cm⁻¹ (C-O methoxy), similar to.
- NMR: Methoxy protons (δ 3.8–4.0 ppm), hydroxyethyl protons (δ 3.5–3.7 ppm), and quinazolinone aromatic protons (δ 6.8–7.5 ppm).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
